Cas no 1044272-15-2 ((R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate)

(R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tetrahydro-2H-pyran-4-yl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable in synthetic organic chemistry, particularly in the preparation of enantiomerically pure intermediates for pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the tetrahydro-2H-pyran moiety contributes to improved solubility and conformational rigidity. Its stereochemical purity makes it suitable for asymmetric synthesis and medicinal chemistry applications, where precise control over molecular configuration is critical. The compound is typically handled under inert conditions to preserve its integrity.
(R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate structure
1044272-15-2 structure
Product Name:(R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
CAS No:1044272-15-2
MF:C14H26N2O3
MW:270.367844104767
CID:4787438
Update Time:2025-05-23

(R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
    • TERT-BUTYL N-[(3R)-1-(OXAN-4-YL)PYRROLIDIN-3-YL]CARBAMATE
    • (R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
    • (R)-[1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
    • (R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
    • Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m1/s1
    • InChI Key: ZCXDCILJOPQCNH-LLVKDONJSA-N
    • SMILES: O1CCC(CC1)N1CC[C@H](C1)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.8

(R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
063967-1g
R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
1044272-15-2 95%
1g
£330.00 2022-03-01
Chemenu
CM484828-1g
(R)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
1044272-15-2 97%
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$370 2023-11-26

Additional information on (R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate

Introduction to (R)-Tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (CAS No. 1044272-15-2)

The compound (R)-Tert-butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate, identified by the CAS number 1044272-15, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug delivery systems and bioactive molecule synthesis. The molecule's structure, which includes a tert-butyl group, a pyrrolidine ring, and a tetrahydrofuran moiety, contributes to its versatility in various chemical reactions and biological interactions.

Recent studies have highlighted the importance of (R)-Tert-butyl 1-(tetrahydrofuran)pyrrolidine carbamate in the development of advanced drug delivery systems. Researchers have explored its ability to act as a prodrug carrier, where the tert-butyl group serves as a protective unit that can be cleaved under specific physiological conditions. This property makes it an attractive candidate for targeted drug delivery, ensuring that therapeutic agents are released precisely at the site of action, thereby minimizing systemic side effects.

In addition to its role in drug delivery, this compound has been investigated for its potential in enhancing the stability and bioavailability of bioactive molecules. The tetrahydrofuran ring within the structure provides additional flexibility and hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic profiles. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological systems, providing deeper insights into its mechanism of action and optimization potential.

The synthesis of (R)-Tert-butyl 1-(tetrahydrofuran)pyrrolidine carbamate involves a multi-step process that combines stereo-selective synthesis with advanced purification techniques. The use of chiral resolving agents and enantioselective catalysts has enabled the production of high-purity enantiomers, which are essential for pharmaceutical applications. These synthetic methods have been refined over recent years, with researchers focusing on improving yield and reducing environmental impact through green chemistry principles.

Moreover, this compound has been utilized as a building block in the construction of complex molecular architectures. Its compatibility with various coupling reactions, such as amide bond formation and esterification, makes it a valuable intermediate in organic synthesis. Recent studies have demonstrated its application in the synthesis of peptide mimetics and small molecule inhibitors, further expanding its utility in drug discovery.

In terms of biological activity, (R)-Tert-butyl 1-(tetrahydrofuran)pyrrolidine carbamate has shown promise in modulating enzyme activity and receptor binding. Preclinical studies have indicated that it may serve as a lead compound for developing novel therapeutics targeting various disease states, including inflammatory disorders and neurodegenerative diseases. The compound's ability to cross cellular membranes efficiently has been attributed to its balanced hydrophilic-hydrophobic properties, which are critical for effective drug penetration into target tissues.

The application of this compound extends beyond pharmaceuticals into materials science, where it has been explored as a component in biocompatible polymers and hydrogels. Its ability to undergo controlled degradation under physiological conditions makes it suitable for applications such as tissue engineering scaffolds and controlled-release devices.

In conclusion, (R)-Tert-butyl 1-(tetrahydrofuran)pyrrolidine carbamate (CAS No. 1044272-15) is a versatile compound with significant potential across multiple disciplines within chemistry and biology. Its unique structural features, combined with recent advancements in synthetic methodologies and biological applications, position it as an important tool in modern chemical research.

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